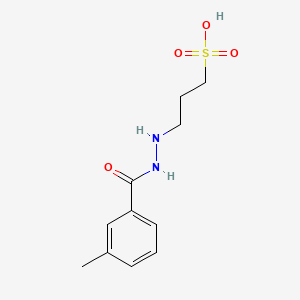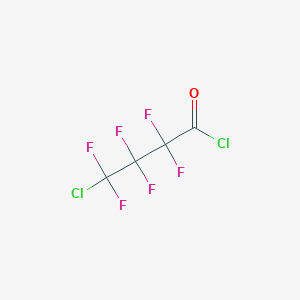
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a butanoyl chloride backbone. This compound is notable for its high reactivity and is used in various chemical synthesis processes, particularly in the production of fluorinated intermediates and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride typically involves the chlorination of hexafluorobutanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Common reagents used in this process include chlorine gas and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields hexafluorobutanoic acid and hydrochloric acid.
Reduction: Forms hexafluorobutanol.
Applications De Recherche Scientifique
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and activity.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Applied in the production of specialty chemicals, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride involves its high reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4-Hexafluorobutanoyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-2,2,3,3,4,4-hexafluorobutanoyl chloride: Contains a bromine atom instead of chlorine, leading to variations in reactivity and product formation.
2,2,3,3,4,4-Hexafluorobutyl methacrylate: A related compound used in polymer synthesis.
Uniqueness
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Propriétés
Numéro CAS |
111835-69-9 |
|---|---|
Formule moléculaire |
C4Cl2F6O |
Poids moléculaire |
248.94 g/mol |
Nom IUPAC |
4-chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride |
InChI |
InChI=1S/C4Cl2F6O/c5-1(13)2(7,8)3(9,10)4(6,11)12 |
Clé InChI |
RUSCTWJNLAGGAM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(F)(F)Cl)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

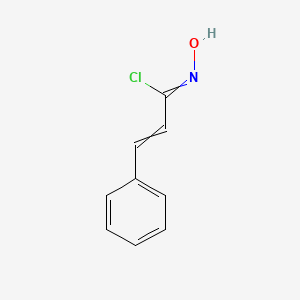
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)


![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
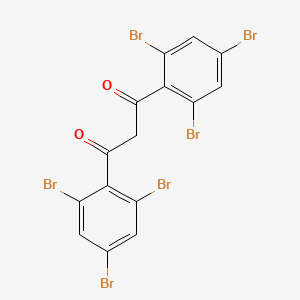
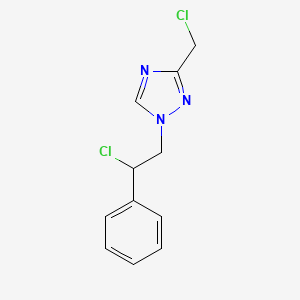
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
